molecular formula C11H13ClO B8560648 1-(4-Chlorophenyl)-2-cyclopropylethanol CAS No. 123989-30-0

1-(4-Chlorophenyl)-2-cyclopropylethanol

Cat. No.: B8560648
CAS No.: 123989-30-0
M. Wt: 196.67 g/mol
InChI Key: JLALSRODUTZZPW-UHFFFAOYSA-N
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Description

Overview of Cyclopropyl-Containing Molecules in Scientific Inquiry

The cyclopropyl (B3062369) group, a three-membered hydrocarbon ring, is a recurring motif in a multitude of biologically active compounds. Its inclusion in a molecular structure can significantly influence the compound's conformational rigidity and metabolic stability. The inherent ring strain of the cyclopropyl group can also modulate the electronic properties of adjacent functional groups, thereby affecting the molecule's reactivity and binding affinity with biological targets. In the context of agrochemical research, the presence of a cyclopropyl group is often associated with enhanced fungicidal activity.

Research Context and Rationale for Investigating 1-(4-Chlorophenyl)-2-cyclopropylethanol

The primary rationale for the investigation of this compound lies in its utility as a key intermediate in the synthesis of the triazole fungicide, cyproconazole (B39007). hb-p.comgoogle.compatsnap.com Cyproconazole is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. hb-p.com The synthesis of cyproconazole involves the reaction of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, the ketone precursor to this compound, with a sulfur ylide, followed by reaction with 1,2,4-triazole. google.com

While direct synthesis of this compound is not extensively documented in publicly available literature, its preparation can be inferred from the synthesis of its ketone precursor, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. A plausible route involves the reduction of this ketone.

Below is a table summarizing some of the physicochemical properties of the precursor ketone, which are relevant to understanding the chemical context of this compound.

PropertyValue
IUPAC Name 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one
CAS Number 123989-29-7
Molecular Formula C12H13ClO
Molecular Weight 208.68 g/mol
Physical State Liquid
Boiling Point 310.3±15.0 °C at 760 mmHg
Density 1.2±0.1 g/cm3

This data pertains to the precursor ketone, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. hb-p.comchemsrc.com

The research focus, therefore, is not on the biological activity of this compound itself, but rather on its strategic importance as a molecular scaffold. The combination of the cyclopropyl and 4-chlorophenyl moieties within this relatively simple alcohol structure provides the necessary framework for the construction of more elaborate and biologically potent molecules like cyproconazole.

Properties

CAS No.

123989-30-0

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-cyclopropylethanol

InChI

InChI=1S/C11H13ClO/c12-10-5-3-9(4-6-10)11(13)7-8-1-2-8/h3-6,8,11,13H,1-2,7H2

InChI Key

JLALSRODUTZZPW-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Chlorophenyl 2 Cyclopropylethanol and Its Precursors

Direct Synthesis Approaches to 1-(4-Chlorophenyl)-2-cyclopropylethanol

Direct synthesis methods aim to produce the final alcohol product in the latter stages of a reaction sequence. These approaches include the reduction of a corresponding ketone, reactions involving Grignard reagents, and more recently developed synthetic routes.

A common and straightforward method for synthesizing this compound is through the reduction of its ketone analogue, 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone. This transformation from a carbonyl group to a secondary alcohol is a fundamental process in organic synthesis.

The reduction of the ketone 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone to the desired secondary alcohol is typically accomplished using metal hydride reducing agents. Sodium borohydride (NaBH₄) is a frequently utilized reagent for this type of transformation due to its selectivity and mild reaction conditions. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by an aqueous or acidic workup to protonate the resulting alkoxide, yielding this compound . The reverse reaction, the oxidation of the alcohol to the ketone, is also a known process, often carried out using reagents like Dess-Martin periodinane or oxalyl chloride and triethylamine google.comgoogle.com.

Catalytic hydrogenation represents another viable pathway for the reduction of the carbonyl group in 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone. This method involves the addition of molecular hydrogen (H₂) across the C=O double bond in the presence of a metal catalyst . Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed for this purpose. The reaction is typically carried out under a pressurized atmosphere of hydrogen in a suitable solvent. Homogeneous catalysts, like Wilkinson's catalyst (RhCl(PPh₃)₃) or Crabtree's catalyst, can also be used and may offer higher selectivity under milder conditions .

Grignard reagents are highly reactive organomagnesium compounds essential for forming new carbon-carbon bonds . One synthetic strategy for this compound involves the reaction of a Grignard reagent with an appropriate electrophile. A documented route utilizes the reaction of 4-chloro-benzaldehyde with a Grignard reagent generated from propenyl chloride and magnesium. This initial reaction forms 4-(4-chloro-phenyl-)-1-butylene-4-alcohol. Subsequent cyclization of this intermediate using methylene bromide in the presence of zinc and cuprous chloride yields 1-(4-chloro-phenyl-)-2-cyclopropyl ethanol (B145695) google.com. The Grignard reagent, in this case, acts as a nucleophile, attacking the carbonyl carbon of the aldehyde . The preparation of Grignard reagents requires anhydrous conditions as they react readily with water beyondbenign.org.

More recent synthetic strategies have explored alternative pathways that avoid certain precursors or harsh conditions. One such method is the hydroboration-oxidation of an alkene intermediate, 1-cyclopropyl-1-(4-chlorophenyl)ethene google.comprepchem.com. In this two-step process, the alkene is first treated with a borane reagent, such as bis(3-methyl-2-butyl)borane (disiamylborane) or a mixture of an alkali metal borohydride and boron trifluoride etherate google.comprepchem.com. This step results in the anti-Markovnikov addition of the borane across the double bond. The resulting organoborane intermediate is then oxidized in a subsequent step, typically using hydrogen peroxide and a base like sodium hydroxide, to yield the final alcohol product, this compound google.comprepchem.com.

Route Starting Material Key Reagents Product
Reduction 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone1. Sodium borohydride (NaBH₄) 2. H₂O/H⁺ workupThis compound
Grignard 4-Chlorobenzaldehyde, Propenyl chloride1. Mg 2. Methylene bromide, Zn, CuClThis compound
Hydroboration 1-Cyclopropyl-1-(4-chlorophenyl)ethene1. Disiamylborane 2. H₂O₂, NaOHThis compound

Reduction Pathways from Carbonyl Precursors

Synthesis of Key Intermediates

The most crucial intermediate for several synthetic routes is the ketone, 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone . This compound serves as the direct precursor for reduction pathways leading to the target alcohol. A variety of methods have been developed for its synthesis.

One common industrial method is the Friedel-Crafts acylation . This involves the reaction of chlorobenzene with 2-cyclopropyl propionyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride google.compatsnap.com. The 2-cyclopropyl propionyl chloride is itself prepared from 2-cyclopropyl propionic acid and a chlorinating agent like thionyl chloride patsnap.com.

Another approach starts from 4-chlorophenylacetonitrile and cyclopropyl (B3062369) methyl ketone. These starting materials undergo a condensation reaction in the presence of a strong base (like sodium amide) and a phase transfer catalyst, followed by reduction with magnesium powder and subsequent oxidation to yield the desired ketone google.com.

The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route. This method uses an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone as starting materials. The HWE reaction, carried out in the presence of a base, forms an alkoxy propylene derivative. This intermediate is then hydrolyzed under acidic conditions to give 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone google.com.

Other reported syntheses include the reaction of a newly prepared p-chlorophenyl diazonium salt with cyclopropyl acetaldoxime google.com. The diversity of these methods allows for flexibility in choosing starting materials and reaction conditions based on cost, safety, and scalability patsnap.compatsnap.com.

Method Key Starting Materials Key Reagents/Catalysts Reference
Friedel-Crafts AcylationChlorobenzene, 2-Cyclopropyl propionyl chlorideAnhydrous aluminum trichloride google.compatsnap.com
Condensation/Reduction/Oxidation4-Chlorophenylacetonitrile, Cyclopropyl methyl ketoneStrong base (e.g., NaNH₂), Mg powder, O₂ google.com
Horner-Wadsworth-Emmonsα-Alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketoneBase (e.g., Sodium tert-butoxide), Acid (hydrolysis) google.com
Diazonium Salt Reactionp-Chlorophenyl diazonium salt, Cyclopropyl acetaldoximeAcid google.com

Preparation of Cyclopropyl Building Blocks

The cyclopropane (B1198618) motif is a key feature, and its introduction relies on readily available cyclopropyl precursors. These building blocks are valued in organic synthesis for their unique reactivity derived from their high ring strain. nd.eduresearchgate.net Common starting points include cyclopropyl methyl ketone and cyclopropane carboxaldehyde.

One versatile strategy involves the homologation of aldehydes, a process that extends the carbon chain. A two-step aldehyde homologation can yield cyclopropyl aldehydes, which are valuable intermediates. nd.edu Another approach starts from cyclopropyl methyl ketone, which can be reduced to 1-cyclopropylethanol. This alcohol can then be chlorinated using an agent like thionyl chloride to produce 1-cyclopropyl chloroethane, a direct precursor for subsequent coupling reactions. patsnap.com

Alternative routes focus on creating the cyclopropane ring itself. The Simmons-Smith cyclopropanation reaction, using diethylzinc and diiodomethane, is a classic method for converting alkenes into cyclopropanes. google.com Grignard reagents, such as cyclopropylmagnesium bromide, can also be prepared from cyclopropyl bromide and magnesium in solvents like diethyl ether. nih.govresearchgate.net These reagents are potent nucleophiles for forming new carbon-carbon bonds.

A summary of common cyclopropyl precursors is presented below.

Table 1: Key Cyclopropyl Precursors and Their Synthetic Utility
PrecursorTypical Synthesis MethodRole in SynthesisReference
Cyclopropyl methyl ketoneCommercially available or synthesized from cyclopropyl cyanide.Can be reduced to an alcohol or used in condensation reactions. patsnap.comgoogle.com
Cyclopropane carboxaldehydeOxidation of cyclopropylmethanol.Can be alkylated to form precursors like 1,1,1-trichloro-2-cyclopropyl-ethanol. google.com
Cyclopropylmagnesium bromideReaction of cyclopropyl bromide with magnesium metal.Acts as a nucleophile to attack electrophilic carbons (e.g., aldehydes, ketones). nih.govresearchgate.net
1-Cyclopropyl chloroethaneChlorination of 1-cyclopropylethanol with thionyl chloride.Reacts with nucleophiles like cyanides in substitution reactions. patsnap.com

Functionalization of Phenyl Moieties

The 1-(4-chlorophenyl) portion of the target molecule is typically derived from a pre-functionalized benzene ring. A common and effective strategy is the formation of a Grignard reagent from an aryl halide. For instance, 4-chlorophenylmagnesium bromide can be prepared from 4-bromochlorobenzene and magnesium. This organometallic reagent is a powerful nucleophile capable of reacting with electrophiles like aldehydes or epoxides to form the desired carbon-carbon bond. The use of highly activated "Rieke Magnesium" allows for the formation of such functionalized Grignard reagents at low temperatures (e.g., -78 °C), which helps to preserve other functional groups that might be present on the aromatic ring. organic-chemistry.orgacs.org

Another important precursor is 4-chlorophenylacetonitrile. This compound can be used in condensation reactions with ketones, such as cyclopropyl methyl ketone, in the presence of a strong base to form a key intermediate. patsnap.comgoogle.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer another powerful method for functionalizing the phenyl ring. mdpi.comacs.org In this approach, an aryl halide (like a 4-chlorophenyl bromide) can be coupled with a suitable organoboron compound in the presence of a palladium catalyst to form a C-C bond. mdpi.com This method is known for its high tolerance of various functional groups. mdpi.com

Strategies for Chloroethane and Related Precursors

Chloroethane (ethyl chloride) is a foundational chemical used as an ethylating agent and a precursor in various organic syntheses. fiveable.mewikipedia.orgnih.gov It is typically produced on an industrial scale via the hydrochlorination of ethylene (C₂H₄ + HCl → C₂H₅Cl). wikipedia.org Other historical but less economical methods include the reaction of ethanol with hydrochloric acid or phosphorus trichloride. wikipedia.org A continuous production process has been developed using a Zn/mesoporous carbon catalyst to react ethanol and hydrogen chloride, which can achieve yields higher than 90%. google.com

In the context of synthesizing this compound, the "ethanol" backbone is not typically derived from chloroethane directly. Instead, it is formed by the coupling of the phenyl and cyclopropyl moieties. For example, the reaction of a 4-chlorophenyl Grignard reagent with cyclopropylacetaldehyde would generate the secondary alcohol structure after an acidic workup.

A more direct precursor mentioned in patent literature is 1-cyclopropyl chloroethane. This compound is synthesized by the reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol, followed by chlorination with thionyl chloride. patsnap.com This chloro-functionalized cyclopropyl building block can then react with 4-chlorophenylacetonitrile to build a larger carbon skeleton, which is subsequently oxidized to achieve the final product structure. patsnap.com

Optimization of Reaction Conditions and Process Efficiency

Solvent Effects and Reaction Kinetics

The choice of solvent is critical, particularly for reactions involving organometallic species like Grignard reagents. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used because they can solvate the magnesium center, stabilizing the Grignard reagent. nih.govresearchgate.net However, the specific solvent can significantly impact reaction outcomes. For instance, in some Grignard additions to N,O-acetals, reactions failed in THF and dioxane but proceeded in 92% yield when diethyl ether was used. researchgate.net The solvent can also influence side reactions; in diethyl ether, intermediate cyclopropyl radicals from Grignard formation can attack the solvent, leading to byproducts. researchgate.net

Reaction kinetics are heavily influenced by temperature and reactant concentration. For Grignard additions to esters, cryogenic temperatures (e.g., -40 °C) are often essential to achieve selective mono-addition and prevent the second, undesired addition that forms a tertiary alcohol. dtu.dk Flow chemistry setups can be used to study these kinetics precisely, allowing for the optimization of residence time and temperature to maximize the yield of the desired intermediate. dtu.dk

Table 2: Influence of Solvent on Grignard Reaction Outcomes
SolventGeneral RoleObserved EffectsReference
Diethyl Ether (Et₂O)Standard solvent for Grignard reagent formation and reaction.Can enable reactions that fail in other solvents. May participate in side reactions with radical intermediates. researchgate.netresearchgate.net
Tetrahydrofuran (THF)Commonly used due to good solvating properties for organomagnesium species.In some cases, can lead to lower yields or reaction failure compared to diethyl ether. researchgate.netnih.gov
DioxaneAlternative ethereal solvent.May not be suitable for all Grignard additions; reported to result in reaction failure in specific cases. researchgate.net
Halogenated SolventsUsed to potentially increase coordination of organomagnesium reagents.Can be an alternative to traditional ethers to modify reactivity and selectivity. researchgate.net

Catalyst Selection and Performance

Catalysts play a pivotal role in many of the synthetic steps. For cross-coupling reactions to functionalize the phenyl ring, palladium-based catalysts are predominant. acs.org The choice of ligand attached to the palladium center is crucial for catalyst performance. For example, using a Pd catalyst with a P(t-Bu)₂Me-derived ligand has been shown to be effective for coupling aryl chlorides with heterocyclic sulfinates at moderate temperatures. nih.gov For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used and commercially available catalyst. mdpi.com The efficiency of these catalysts can be affected by the electronic properties of the substrates; electron-rich boronic acids tend to give better yields in Suzuki couplings with pyrimidine-substituted phenyl rings. mdpi.com

In some Grignard reactions, particularly those involving less reactive substrates, the addition of a catalyst can be beneficial. For instance, the addition of CuI has been shown to improve yields in the reaction of certain functionalized Grignard reagents with electrophiles. organic-chemistry.org Phase transfer catalysts, such as tetrabutylammonium bromide (TBAB), are used in condensation reactions involving immiscible phases, for example, in the reaction between 4-chlorophenylacetonitrile and cyclopropyl methyl ketone under basic conditions. google.com

Yield Enhancement and Purity Control in Synthetic Processes

Key strategies for yield enhancement include:

Temperature Control: As noted, low temperatures are often necessary to control selectivity in Grignard reactions and prevent byproduct formation. patsnap.comorganic-chemistry.orgdtu.dk

Reagent Stoichiometry: Carefully controlling the molar ratios of reactants is essential. Experimental design studies, such as full factorial design, can be employed to determine the optimal excess of reagents like magnesium or the electrophile to maximize conversion without generating excessive impurities. unp.edu.ar

Reaction Time: Monitoring the reaction to completion without allowing for the formation of degradation products is critical. Optimization studies have shown that factors like addition time and stirring time can be fine-tuned to improve yields. unp.edu.ar

Workup and Purification: The final purity of the compound depends on effective workup procedures to remove unreacted starting materials and byproducts, followed by purification techniques such as distillation or chromatography. patsnap.comprepchem.com A patent for a related compound describes a process involving neutralization, phase separation, and distillation to isolate the pure product. google.com

By systematically optimizing these parameters, synthetic processes can be made more efficient, cost-effective, and suitable for larger-scale production. patsnap.comgoogle.com

Stereoselective Synthesis of this compound Enantiomers

Achieving high levels of stereocontrol in the synthesis of the enantiomers of this compound is a significant synthetic challenge. The molecule possesses a single stereocenter, making enantioselective synthesis crucial for obtaining optically pure forms. Various strategies have been developed for the asymmetric synthesis of alcohols, which can be adapted for this specific target.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikiwand.com For the synthesis of this compound, a plausible strategy would involve attaching a chiral auxiliary to a precursor molecule to direct a subsequent diastereoselective reaction.

One common approach employs oxazolidinone auxiliaries, popularized by David Evans. In a hypothetical application, an acyl-oxazolidinone derived from 4-chlorophenylacetic acid could be used. This intermediate could then undergo a diastereoselective reaction, for example, with a cyclopropyl-containing electrophile. However, a more direct route to the target alcohol would involve the diastereoselective addition of a cyclopropyl nucleophile to an aldehyde precursor bearing a chiral auxiliary.

For instance, a glyoxylate ester of a chiral alcohol like 8-phenylmenthol could be employed. The general steps would be:

Attachment of Auxiliary: The chiral auxiliary, such as (1R,2S,5R)-(-)-8-phenylmenthol, is esterified with a glyoxylic acid derivative.

Diastereoselective Addition: A cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) is added to the carbonyl group of the glyoxylate. The steric bulk and electronic properties of the chiral auxiliary direct the nucleophilic attack to preferentially form one diastereomer.

Auxiliary Cleavage: The chiral auxiliary is removed, typically through hydrolysis or reduction, to yield the enantiomerically enriched this compound.

Table 1: Hypothetical Chiral Auxiliary-Based Synthesis Steps

Step Reaction Reagents and Conditions Intermediate/Product
1 Auxiliary Attachment 4-chlorobenzaldehyde, Chiral Auxiliary (e.g., Evans auxiliary), Activating Agent Chiral substrate-auxiliary conjugate
2 Diastereoselective Transformation Cyclopropyl Nucleophile (e.g., Cyclopropylmagnesium bromide) Diastereomerically enriched intermediate

Asymmetric catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. nih.gov The most direct catalytic asymmetric route to this compound is the enantioselective reduction of its corresponding prochiral ketone, (4-chlorophenyl)(cyclopropyl)methanone.

This transformation can be achieved through several well-established methods:

Asymmetric Transfer Hydrogenation: This method, pioneered by Noyori, typically uses a chiral Ruthenium(II) catalyst in the presence of a hydrogen donor like isopropanol or formic acid. By selecting the appropriate enantiomer of the chiral ligand (e.g., a substituted diamine or amino alcohol), one can selectively produce either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess (ee).

Asymmetric Hydrogenation: This involves the direct hydrogenation of the ketone using molecular hydrogen (H₂) under pressure in the presence of a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine ligands.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst with a borane source (e.g., borane-dimethyl sulfide complex) to reduce the ketone enantioselectively. The stereochemical outcome is highly predictable based on the stereochemistry of the proline-derived catalyst.

Table 2: Common Catalytic Systems for Asymmetric Ketone Reduction

Catalytic System Catalyst Type Typical Chiral Ligand/Catalyst Expected Outcome
Asymmetric Transfer Hydrogenation Ruthenium-based (R,R)-TsDPEN-Ru(II) High yield and >95% ee for the (R)-alcohol
Asymmetric Hydrogenation Rhodium/Ruthenium-based Ru-BINAP complexes High turnover numbers and excellent enantioselectivity

Diastereoselective synthesis involves creating a new stereocenter under the influence of a pre-existing one within the substrate molecule. nih.govnih.gov This strategy results in the preferential formation of one diastereomer over others. To apply this to the synthesis of this compound, one would need to start with a precursor that already contains a chiral center.

A plausible diastereoselective approach could involve the reduction of a ketone precursor that has a chiral center adjacent to the carbonyl group. For example, if a synthetic route produced an intermediate like 1-(4-chlorophenyl)-2-cyclopropyl-2-hydroxyethan-1-one, the subsequent reduction of the ketone would be influenced by the stereochemistry of the adjacent hydroxyl group. This is known as substrate-controlled diastereoselection.

Alternatively, a reagent-controlled diastereoselective reaction could be employed. This involves using a chiral reducing agent to reduce the prochiral ketone, (4-chlorophenyl)(cyclopropyl)methanone. While mechanistically similar to asymmetric catalysis, the chiral reagent is typically used in stoichiometric amounts. An example would be the use of a chiral borohydride reagent, where the hydride is delivered to one face of the carbonyl group preferentially, leading to one enantiomer of the alcohol.

The choice of synthetic strategy would depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of enantiomeric purity.

Chemical Reactivity and Derivatization Studies of 1 4 Chlorophenyl 2 Cyclopropylethanol

Transformations Involving the Hydroxyl Group

The secondary alcohol functionality in 1-(4-chlorophenyl)-2-cyclopropylethanol is a prime site for a variety of chemical modifications, including esterification, etherification, and oxidation. These reactions allow for the introduction of diverse functional groups, modulating the compound's physicochemical properties.

Esterification Reactions

The conversion of the hydroxyl group to an ester is a fundamental transformation. Esterification of this compound can be achieved through several established methods, most notably by reaction with carboxylic acids or their activated derivatives, such as acyl chlorides and anhydrides.

One common approach is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

For more sensitive substrates or to achieve milder reaction conditions, coupling agents are often employed. The Yamaguchi esterification, for instance, utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride (B1165640) with the carboxylic acid, which is then reacted with the alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is known for its high yields and applicability to a wide range of substrates, including sterically hindered secondary alcohols. nih.gov

Table 1: Representative Esterification Conditions Note: This table presents generalized conditions for common esterification methods applicable to secondary alcohols.

MethodReactantsReagents/CatalystSolventTypical Conditions
Fischer EsterificationCarboxylic AcidH₂SO₄ (catalytic)Alcohol (excess)Heat (reflux)
Acyl Chloride MethodAcyl ChloridePyridine or TriethylamineDCM or THF0 °C to room temp.
Yamaguchi ProtocolCarboxylic Acid2,4,6-Trichlorobenzoyl Chloride, DMAP, Et₃NToluene or THFRoom temp.

Etherification Reactions

Ether derivatives of this compound can be synthesized via nucleophilic substitution reactions. The Williamson ether synthesis is a classic and versatile method for this purpose. The process involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. organic-chemistry.org The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

Phase-transfer catalysis can also facilitate etherification under milder, heterogeneous conditions, which can be advantageous for complex molecules. organic-chemistry.org

Oxidation to Carbonyl Compounds

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 1-(4-chlorophenyl)-2-cyclopropyl-1-ethanone. google.com This transformation is a key step in the synthesis of various derivatives and is typically achieved using a range of oxidizing agents.

The choice of oxidant depends on the desired selectivity and scale of the reaction. For laboratory-scale synthesis, chromium-based reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective. Milder, non-chromium-based methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation are also widely used and are known for their high efficiency and compatibility with various functional groups. The oxidation of similar alcohols to their corresponding carbonyl compounds is a well-documented process in organic synthesis. aston.ac.uk

Table 2: Common Oxidation Methods for Secondary Alcohols Note: This table outlines common methods for the oxidation of secondary alcohols to ketones.

MethodOxidizing Agent/SystemSolventTypical Conditions
PCC OxidationPyridinium chlorochromate (PCC)DCMRoom temp.
Swern Oxidation(COCl)₂, DMSO, Et₃NDCMLow temp. (-78 °C to rt)
Dess-Martin OxidationDess-Martin Periodinane (DMP)DCMRoom temp.

Reactions at the Cyclopropyl (B3062369) Ring

The three-membered cyclopropyl ring is characterized by significant ring strain, which imparts unique chemical reactivity. This strain can be harnessed in synthetic chemistry to perform ring-opening reactions that lead to more complex molecular architectures.

Ring-Opening Reactions and Annulation Pathways

The cyclopropyl group in compounds structurally similar to this compound can undergo ring-opening reactions under thermal, acidic, or transition-metal-catalyzed conditions. cymitquimica.com For instance, aryl cyclopropyl ketones have been shown to undergo palladium-catalyzed ring-opening to stereoselectively form α,β-unsaturated ketones. rsc.org A similar reactivity pattern could be anticipated for derivatives of this compound.

Furthermore, cyclopropyl ethanols can serve as precursors in annulation reactions. A notable example is the reaction of 1-cyclopropyl-1-phenylethanol (B1583672) with a sulfur source, which proceeds through a ring-opening/annulation cascade to form substituted thiophene (B33073) aldehydes. rsc.org This pathway involves the cleavage of a C-C bond in the cyclopropyl ring and the subsequent formation of a new five-membered heterocyclic ring. Gold-catalyzed cycloisomerization reactions have also been developed for the C-C bond cleavage of certain cyclopropanes, providing access to diverse heterocyclic structures like indolizines. rsc.org

Functionalization of Cyclopropyl Moiety

While the cyclopropyl ring is prone to opening, it can also be functionalized while retaining its three-membered structure. The cyclopropane (B1198618) unit is a valuable bioisostere in medicinal chemistry, prized for its ability to enhance metabolic stability and binding affinity. digitellinc.com Consequently, methods for its direct functionalization are of high interest.

Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have enabled the installation of functional groups onto the cyclopropane ring. researchgate.net These reactions often exploit the unique electronic properties of the cyclopropyl group. Methodologies for the atom-economic and enantioselective synthesis of functionalized cyclopropanes continue to be an active area of research, highlighting the importance of this structural motif in contemporary drug design. digitellinc.comresearchgate.net

Modifications of the Chlorophenyl Moiety

The 4-chlorophenyl group of this compound is a key structural feature that offers multiple avenues for chemical modification. These modifications can be broadly categorized into reactions that exchange the chlorine substituent and those that introduce new functional groups onto the aromatic ring. Such derivatizations are crucial for probing structure-activity relationships and optimizing the compound's properties.

While aryl chlorides are generally less reactive towards classical nucleophilic aromatic substitution, the chlorine atom on the phenyl ring can be replaced using modern transition-metal-catalyzed cross-coupling reactions. These methods provide a versatile toolkit for introducing a wide array of substituents, thereby altering the electronic and steric properties of the molecule.

Common cross-coupling strategies applicable to the 4-chlorophenyl moiety include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds, allowing for the introduction of alkyl, alkenyl, or aryl groups.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to replace the chlorine with a nitrogen-containing functional group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install an alkynyl group.

Stille Coupling: Coupling with organostannanes, which is tolerant of a wide variety of functional groups.

These reactions would allow for the systematic replacement of the chlorine atom with other halogens (Br, F, I), cyano groups, or small alkyl and aryl moieties to fine-tune the compound's lipophilicity and electronic profile.

Beyond exchanging the chlorine atom, the aromatic ring can be further functionalized through electrophilic aromatic substitution. The directing effects of the existing substituents—the chloro group and the cyclopropylethanol side chain—play a critical role in determining the position of new functional groups. The chlorine atom is an ortho-, para-directing deactivator, while the alkyl side chain is an ortho-, para-directing activator. libretexts.org

Given that the para position is already occupied by the chlorine, electrophilic substitution would be directed primarily to the ortho positions (positions 2 and 6 on the phenyl ring). Potential functionalization reactions include:

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid. researchgate.netyoutube.com The nitro group is a strong deactivating group and can serve as a precursor for the synthesis of an amino group via reduction. libretexts.org

Halogenation: Introduction of additional halogen atoms (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (–SO3H) using fuming sulfuric acid. This modification significantly increases the polarity of the molecule. youtube.com

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating nature of the chlorine atom can make these reactions challenging.

Modern C-H functionalization techniques also offer a direct route to derivatize the aromatic ring, potentially providing access to isomers that are difficult to obtain through classical electrophilic substitution. nih.gov For instance, palladium-catalyzed C-H activation could be used to selectively introduce new groups at specific positions. acs.org

Synthesis of Analogues and Related Derivatives

The synthesis of analogues and derivatives based on the this compound scaffold is essential for understanding its biological activity and developing compounds with improved properties. This involves systematic structural modifications guided by structure-activity relationship (SAR) principles and the exploration of conformationally restricted forms.

SAR studies involve designing and synthesizing a series of related compounds to determine which structural features are critical for their biological effects. For the this compound scaffold, an SAR exploration would typically investigate modifications at three primary sites: the aromatic ring, the cyclopropyl group, and the ethanol (B145695) linker.

Aromatic Ring Modifications: The electronic nature and position of substituents on the phenyl ring are often critical for receptor binding. The 4-chloro substituent could be replaced with other groups to probe the effects of electronegativity, lipophilicity, and size. mdpi.com

Modification SiteSubstituent ChangePotential Impact on Activity
Phenyl Ring (Para-position) H → Cl, Br, FProbes halogen bond interactions and lipophilicity.
Cl → CH₃, OCH₃Changes from electron-withdrawing to electron-donating.
Cl → CF₃, CNIntroduces strong electron-withdrawing groups.
Phenyl Ring (Other positions) Addition of substituents at ortho- or meta-positionsExplores steric tolerance and potential new binding interactions.
Ethanol Linker Hydroxyl group (–OH) removal or esterificationInvestigates the importance of the hydrogen-bonding capability.
Modification of stereocenterDetermines enantiomer-specific activity.
Cyclopropyl Group Ring opening to isopropyl or replacement with other small cycloalkanesEvaluates the role of the strained ring system in conformational stability.

Previous SAR studies on other scaffolds containing a 4-chlorophenyl group have shown that this moiety is often crucial for activity, with substitutions having a significant impact. nih.gov For example, in a series of 1-phenylbenzazepine analogues, a 6-chloro group (structurally analogous to the 4-chloro group) was found to enhance affinity for the D1 dopamine (B1211576) receptor. mdpi.com

The flexibility of the ethanol linker in this compound allows the molecule to adopt numerous conformations. Identifying the specific "bioactive" conformation—the shape the molecule adopts when it binds to its biological target—is a key goal in medicinal chemistry. One powerful strategy to achieve this is to synthesize conformationally restricted analogues, where rotational freedom is limited.

The incorporation of cyclopropane rings is a known strategy to create conformationally restricted peptidomimetics and other bioactive molecules due to the ring's inherent rigidity. nih.gov Further restrictions can be introduced to the this compound structure by:

Cyclization: Incorporating the ethanol backbone into a new ring system. For example, creating a cyclic ether or a lactone could lock the relative orientation of the chlorophenyl and cyclopropyl groups.

Bridging: Introducing an atomic bridge between the phenyl ring and another part of the molecule.

Introduction of Rigid Linkers: Replacing the ethanol unit with a more rigid structure, such as an alkene or alkyne, although this would significantly alter the core structure.

Studies on other molecular systems have demonstrated that such strategies can lead to a significant enhancement in properties like cell permeability by forcing the molecule into a more favorable conformation. nih.gov By synthesizing a series of rigid analogues and evaluating their activity, researchers can deduce the optimal three-dimensional arrangement of the key pharmacophoric elements for biological activity.

Advanced Analytical Techniques for Characterization and Quantification of 1 4 Chlorophenyl 2 Cyclopropylethanol

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(4-Chlorophenyl)-2-cyclopropylethanol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the protons of the cyclopropyl (B3062369) ring. The aromatic protons on the 4-chlorophenyl group typically appear as two doublets in the downfield region (δ 7.2-7.4 ppm). The methine proton (CH-OH) would appear as a multiplet, its chemical shift influenced by the hydroxyl group. The protons of the cyclopropyl group are characteristically found in the upfield region (δ 0.2-0.9 ppm) and exhibit complex splitting patterns due to geminal and vicinal coupling. chemicalbook.com

¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show characteristic signals for the aromatic carbons, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The carbon bearing the hydroxyl group (C-OH) would be observed in the range of δ 70-75 ppm. The carbons of the cyclopropyl ring are notably shielded and appear at high field strengths. rsc.org

Table 1: Predicted NMR Spectral Data for this compound

¹H NMR Data ¹³C NMR Data
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
Cyclopropyl-H0.2 – 0.9 (m)Cyclopropyl-CH₂3 – 6
Cyclopropyl-CH0.9 – 1.2 (m)Cyclopropyl-CH15 – 18
-CH₂-1.6 – 1.8 (m)-CH₂-45 – 48
-OH1.9 – 2.5 (s, broad)C-OH72 – 75
CH-OH4.6 – 4.8 (dd)Aromatic C-H127 – 129
Aromatic-H7.2 – 7.4 (m)Aromatic C-Cl132 – 134
Aromatic C-ipso142 – 144

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways would include the loss of a water molecule (H₂O), cleavage of the bond between the alcohol carbon and the adjacent methylene, and loss of the cyclopropyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. mdpi.com For this compound (C₁₁H₁₃ClO), the calculated exact mass allows for unambiguous formula confirmation, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: Predicted HRMS and Major Fragmentation Data

Ion/Fragment Formula Calculated m/z Description
[M+H]⁺C₁₁H₁₄ClO⁺197.0728Protonated Molecular Ion
[M-H₂O]⁺C₁₁H₁₁Cl⁺178.0544Loss of water
[M-C₃H₅]⁺C₈H₈ClO⁺155.0258Loss of cyclopropyl radical
[C₈H₈Cl]⁺C₈H₈Cl⁺139.03094-chlorostyrene fragment

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. rsc.orgchemicalbook.com

Table 3: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-HAlcohol, stretching3200–3500 (broad)
C-HAromatic, stretching3010–3100
C-HCyclopropyl, stretching~3000
C-HAliphatic, stretching2850–2960
C=CAromatic, stretching1490, 1595
C-OAlcohol, stretching1050–1150
C-ClAryl halide, stretching1085–1100

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed for the purity assessment of moderately polar compounds like this compound. researchgate.net The method's high precision and accuracy make it suitable for quality control. nih.gov

The separation is generally achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. pensoft.net Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the chlorophenyl chromophore exhibits strong absorbance (around 220-230 nm). The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. analchemres.org

Table 4: Typical RP-HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water or Methanol:Water (isocratic or gradient)
Flow Rate 1.0 mL/min
Detection UV at ~225 nm
Column Temperature 30 °C
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com It is well-suited for assessing the purity of this compound, provided the compound is thermally stable and sufficiently volatile. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase.

A capillary column with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) is commonly used. Detection is often achieved with a Flame Ionization Detector (FID), which provides high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which offers both quantification and structural identification of the analyte and any impurities. jppres.com Furthermore, specialized chiral GC columns can be used to separate and quantify the enantiomers of this chiral alcohol. rsc.org

Table 5: Typical GC Method Parameters

Parameter Condition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID)

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of chemical compounds. Its applications for this compound primarily involve monitoring the progress of synthesis reactions and assessing the purity of the final product or intermediate fractions. mdpi.com In a typical application, a small spot of the reaction mixture is applied to a TLC plate, which consists of a solid stationary phase, such as silica gel, coated onto a flat support like glass or aluminum. mdpi.com

The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). As the solvent moves up the plate via capillary action, it carries the sample components with it. mdpi.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For a compound like this compound, which possesses moderate polarity due to the hydroxyl group, a non-polar to moderately polar solvent system is typically employed. A common mobile phase for similar structures could be a mixture of a non-polar solvent like toluene or hexane and a more polar solvent like diethyl ether or ethyl acetate. mdpi.com

After development, the separated spots are visualized. Although some compounds are colored, this compound is colorless, necessitating visualization techniques such as UV light (if the compound is UV-active due to the chlorophenyl group) or staining with a chemical reagent like potassium permanganate or iodine vapor. mdpi.com

The position of each spot is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is characteristic of a compound in a specific TLC system and can be used for identification by comparison with a standard. For instance, in monitoring a reaction to synthesize this compound, the disappearance of the starting material spot and the appearance of a new product spot with a distinct Rf value would indicate the reaction's progress.

Table 1: Illustrative TLC Monitoring of a Synthesis Reaction

CompoundRf Value (Toluene/Diethyl Ether, 1:2)Observations
Starting Material (e.g., 4-chlorobenzaldehyde)0.65Spot diminishes over time.
This compound 0.50Spot appears and intensifies as the reaction proceeds. mdpi.com
By-product0.20Minor spot may appear, indicating side reactions.

Hyphenated Techniques for Structural Elucidation

For unambiguous identification and detailed structural characterization of this compound, particularly in complex matrices or when identifying unknown impurities, hyphenated analytical techniques are indispensable. These methods couple a separation technique (like liquid or gas chromatography) with a detection technique (like mass spectrometry), providing multidimensional data that greatly enhances analytical specificity and sensitivity.

LC-MS/MS Applications

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis and structural elucidation power of tandem mass spectrometry. researchgate.net This technique is highly suitable for the analysis of non-volatile or thermally labile compounds like this compound.

In a typical LC-MS/MS analysis, the sample is first injected into an HPLC system. For this compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be appropriate for separation from impurities or other components. researchgate.net

After eluting from the LC column, the analyte enters the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source. In ESI, the compound is ionized, typically forming a protonated molecule [M+H]+. For this compound (molecular weight ≈ 196.67 g/mol ), this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 197.

This precursor ion is then selected in the first mass analyzer and directed into a collision cell, where it is fragmented by collision with an inert gas (e.g., argon). The resulting product ions are analyzed in a second mass analyzer, generating a characteristic MS/MS spectrum. This spectrum serves as a structural fingerprint. Plausible fragmentation pathways for the [M+H]+ ion of this compound include the neutral loss of a water molecule (H2O) and cleavage at various points on the molecule, providing definitive structural information. nih.gov

Table 2: Predicted LC-MS/MS Fragmentation Data for [M+H]+ of this compound

Ion DescriptionProposed Fragment StructurePrecursor Ion (m/z)Product Ion (m/z)
Protonated Molecule[C11H14ClO]+-197.07
Neutral Loss of Water[M+H-H2O]+197.07179.06
Cleavage of C-C bond adjacent to alcohol[C8H8Cl]+ (Chlorobenzyl cation)197.07139.03
Cleavage yielding cyclopropylmethyl cation[C4H7]+197.0755.05

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone hyphenated technique for the analysis of volatile and thermally stable compounds. mdpi.com this compound is sufficiently volatile to be amenable to GC-MS analysis, which offers excellent chromatographic resolution and highly detailed mass spectra for structural confirmation.

The analysis begins with the injection of the sample into the GC, where it is vaporized. The gaseous analytes are then separated as they travel through a capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl polysiloxane). meclib.jp The separation is based on the compounds' boiling points and interactions with the stationary phase, with separation conditions optimized via a temperature gradient program. srce.hr

Upon exiting the column, the separated components enter the ion source of the mass spectrometer, which typically employs Electron Ionization (EI). In EI, high-energy electrons (70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible manner. nih.gov This "hard" ionization technique generates numerous fragment ions, providing a rich, detailed mass spectrum that is highly characteristic of the compound's structure.

The fragmentation pattern of this compound in EI-MS would be distinct from the "soft" ionization of ESI. Key fragmentation events would include alpha-cleavage adjacent to the oxygen atom, leading to the loss of the cyclopropylmethyl radical, and the formation of a stable chlorotropylium ion. mdpi.commdpi.com The resulting mass spectrum can be compared against spectral libraries for confident identification.

Table 3: Predicted GC-MS (EI) Fragmentation Data for this compound

Ion DescriptionProposed Fragment Structurem/z ValueRelative Abundance
Molecular Ion[C11H13ClO]+•196.07Low to Medium
Alpha-cleavage (loss of cyclopropylmethyl radical)[C7H6ClO]+141.01High
Chlorotropylium Ion[C7H6Cl]+111.02High
Loss of Chlorophenyl group[C4H7O]+71.05Medium
Cyclopropylmethyl Cation[C4H7]+55.05Medium

Computational Chemistry and Theoretical Investigations of 1 4 Chlorophenyl 2 Cyclopropylethanol

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to predict the three-dimensional structure and conformational preferences of 1-(4-Chlorophenyl)-2-cyclopropylethanol. The presence of a flexible ethanol (B145695) backbone and a rigid cyclopropyl (B3062369) group suggests that the molecule can adopt various spatial arrangements, each with a distinct energy level.

Energy minimization is a computational process used to find the most stable conformation (the one with the lowest potential energy) of a molecule. For this compound, this process would involve systematically rotating the single bonds, particularly the C-C bond of the ethanol moiety and the bond connecting the phenyl ring, to explore the potential energy surface.

Global conformer searches are more extensive computational methods that aim to identify all low-energy conformations of a molecule. Techniques such as systematic searches or stochastic methods are employed to ensure a thorough exploration of the conformational space. For a molecule like this compound, the orientation of the 4-chlorophenyl group relative to the cyclopropylethanol backbone would be a key determinant of conformational stability. Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that specific orientations (s-cis or s-trans) are energetically favored. uwlax.edu

A hypothetical energy profile for the rotation around the central C-C bond might reveal several local energy minima corresponding to different stable conformers. The relative energies of these conformers would determine their population at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (°) Relative Energy (kcal/mol)
A 60 0.0
B 180 1.2
C -60 0.0
D 0 5.0

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most probable conformations and the transitions between them. An MD simulation of this compound in a solvent, such as water or a lipid bilayer, could reveal how the molecule interacts with its environment and how its conformation adapts.

For instance, simulations on ethanol have been used to study the potential energy profile of the hydroxyl group rotation. researchgate.net Similar simulations on this compound would elucidate the flexibility of the ethanol side chain and the influence of the bulky chlorophenyl and cyclopropyl groups on its motion. These simulations are computationally intensive but offer a more realistic representation of the molecule's behavior compared to static energy minimization.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. For this compound, DFT calculations could be used to determine various properties, including:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule, which are important for predicting how it will interact with other molecules. The electronegative chlorine atom and the oxygen of the hydroxyl group are expected to be electron-rich regions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, indicating sites for electrophilic and nucleophilic attack.

Studies on similar compounds, like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have utilized DFT calculations to analyze these electronic properties. materialsciencejournal.org

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 6.0 eV
Dipole Moment 2.1 D

Note: This table is illustrative. Actual values would require specific DFT calculations.

Quantum chemical calculations can be used to model chemical reactions and predict their feasibility. For this compound, this could involve studying its potential metabolic pathways, such as oxidation of the hydroxyl group or reactions involving the aromatic ring.

By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy of a reaction. A lower activation energy indicates a more favorable reaction pathway. This type of analysis is crucial for understanding the molecule's stability and how it might be transformed in a biological system.

Structure-Activity Relationship (SAR) Modeling (In Silico Approaches)

Structure-Activity Relationship (SAR) modeling aims to establish a correlation between the chemical structure of a molecule and its biological activity. In silico SAR approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use computational methods to develop predictive models. mdpi.comnih.gov

For this compound, a QSAR study would involve a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological indices.

3D Descriptors: Molecular shape, surface area, volume.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, dipole moment.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the biological activity. nih.gov Such a model could then be used to predict the activity of new, untested compounds, including this compound. The development of robust QSAR models relies on the quality and diversity of the dataset and rigorous validation procedures. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
Cyclopropyl methyl ketone

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties or structural features, known as molecular descriptors, QSAR models can predict the activity of new, untested compounds.

These models are built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. Descriptors can include properties related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants), sterics (e.g., molar refractivity), and topology (e.g., connectivity indices). A robust QSAR model can guide the design of more potent analogs and reduce the need for extensive experimental screening. nih.gov

A comprehensive search of scientific literature did not yield any specific QSAR studies focused on this compound or a closely related series of analogs. Therefore, no predictive models detailing the structural requirements for its biological activity are currently available.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and ionizable groups. mdpi.com A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the binding site of a biological target (structure-based). nih.govdovepress.com

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds that are likely to be active at the target of interest. mdpi.commdpi.com

Despite the utility of these methods, no published research was found detailing the development of a specific pharmacophore model for this compound. Consequently, no virtual screening campaigns based on its specific pharmacophoric features have been reported.

In Silico Metabolism Prediction and Metabolite Identification

In silico metabolism prediction involves the use of computational tools to forecast the metabolic fate of a chemical compound within a biological system. nih.gov These methods are crucial in the early stages of drug discovery to identify potential metabolic liabilities, predict the formation of toxic or active metabolites, and understand the compound's pharmacokinetic profile. creative-biolabs.comnih.gov Prediction tools often utilize rule-based systems derived from known biotransformation reactions or machine learning models trained on large datasets of metabolic data. They can predict the sites on a molecule most susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family and the likely structures of the resulting metabolites. news-medical.net

The subsequent step, metabolite identification, often involves comparing these computational predictions with experimental data from techniques like mass spectrometry to confirm the structure of metabolites formed in vitro or in vivo.

A review of available literature revealed no specific in silico metabolism studies for this compound. As a result, there are no computationally predicted metabolites or metabolic pathways reported for this compound.

Docking and Molecular Dynamics Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity. Docking can provide valuable insights into the binding mode of a ligand and is frequently used in virtual screening to rank compounds based on their predicted binding affinity. preprints.org

Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the stability of the binding pose, the flexibility of the protein, and the specific interactions that stabilize the complex. sciepub.com

For the (R)-enantiomer of this compound, also known as (R)-(4-Chlorophenyl)(cyclopropyl)methanol, a molecular topology file is available in the Automated Topology Builder (ATB) and Repository. uq.edu.au This file provides the necessary parameters to develop a molecular force field, which is essential for conducting MD simulations. uq.edu.au While the repository also indicates the existence of docking files, they are not currently accessible. uq.edu.au The availability of the MD topology suggests that the compound is suitable for theoretical simulation. However, no specific published studies detailing the results of molecular docking or molecular dynamics simulations of this compound with any biological targets were identified in the literature search.

Biological and Biochemical Investigations of 1 4 Chlorophenyl 2 Cyclopropylethanol in in Vitro and Non Human Organism Models

Fungistatic and Antimicrobial Activity in In Vitro Systems

No published studies were identified that specifically investigate the fungistatic or antimicrobial properties of 1-(4-Chlorophenyl)-2-cyclopropylethanol.

Activity Against Phytopathogenic Organisms (e.g., Phytophthora species)

There is no available scientific literature detailing the in vitro activity of this compound against phytopathogenic organisms, including but not limited to, species of Phytophthora.

Evaluation of Broader Antimicrobial Spectrum (e.g., Mycobacteria, Bacteria)

No research data could be located regarding the evaluation of this compound's broader antimicrobial spectrum against mycobacteria or other bacterial strains.

Enzyme Inhibition and Molecular Target Identification

There is a lack of published research on the enzyme inhibition properties and molecular target identification for this compound.

Inhibition Kinetics Studies

No studies on the inhibition kinetics of this compound with any specific enzyme targets have been found in the public domain.

Binding Affinity Measurements

Data from binding affinity measurements of this compound to any biological target are not available in the reviewed scientific literature.

Investigating Cyclopropyl (B3062369) Group's Role in Target Interaction

Without identification of a molecular target or any binding data, there are consequently no investigations into the specific role of the cyclopropyl group of this compound in target interaction.

Cellular Interactions in Model Systems

The interaction of this compound at the cellular level has been primarily investigated in microbial and fungal models. These studies provide foundational knowledge on its biological impact, from inhibiting growth to its movement and localization within cells.

Impact on Cell Growth and Proliferation in Microbial Cultures

This compound demonstrates significant inhibitory effects on the growth of various fungal species. apsnet.org Its potency is notably greater than that of its parent compound, prothioconazole (B1679736). apsnet.org In studies involving seven species of filamentous fungi, including multiple Fusarium species, this compound was found to be the more effective inhibitor of ergosterol (B1671047) biosynthesis, a key process for fungal cell growth. apsnet.org

Research on Fusarium graminearum, a significant plant pathogen, has shown that this compound is substantially more efficacious at inhibiting mycelial growth than prothioconazole. apsnet.org Similarly, in studies with the opportunistic human pathogen Candida albicans, both prothioconazole and this compound were shown to inhibit growth. nih.gov The antifungal effect observed during treatment with prothioconazole is largely attributed to its conversion to the more active this compound. nih.gov

Table 1: Comparative Efficacy of Prothioconazole and this compound on Mycelial Growth of Fusarium graminearum

CompoundMean EC₅₀ (Effective Concentration to reduce growth by 50%) (µg/mL)
Prothioconazole0.20
This compound0.03
Data derived from studies on Fusarium graminearum isolates. apsnet.org

Cellular Uptake and Distribution in Model Organisms (e.g., fungal cells)

The cellular uptake of this compound is a prerequisite for its biological activity. Investigations using Candida albicans have confirmed its presence within fungal cells. nih.gov When C. albicans cultures were treated with the parent compound, prothioconazole, analyses of cell extracts revealed the presence of this compound. nih.gov This indicates that the parent compound is taken up by the cells and subsequently metabolized, or that the metabolite is formed in the culture medium and then absorbed by the cells. apsnet.orgnih.gov

In plant systems, which serve as another model for uptake and translocation in non-human organisms, this compound has been shown to be readily absorbed and distributed. mdpi.com Studies in wheat demonstrated that after prothioconazole application, its metabolite this compound was detected in various plant tissues, including roots, stems, and leaves, indicating systemic translocation. mdpi.com The metabolite is considered the main component of the residue in various crops. epa.gov

Mechanistic Elucidation of Biological Effects

The biological effects of this compound are rooted in its ability to interfere with critical biochemical and metabolic pathways. Research has focused on its biotransformation and its specific molecular targets.

Investigation of Metabolic Pathways in Non-Human Organisms (in vitro biotransformation)

This compound is the principal product of the metabolic breakdown of prothioconazole in a wide range of organisms, including plants, animals, and microorganisms. fao.orgapsnet.orgepa.gov The primary biotransformation step involves the oxidation of the sulfur atom on the triazolinthione ring of prothioconazole, followed by the elimination of the sulfonic acid group to yield the desthio metabolite. fao.orgepa.gov This conversion can occur rapidly; for instance, in yeast extract peptone dextrose culture media, prothioconazole was shown to convert to this compound within 24 hours. apsnet.org

Further metabolism of this compound also occurs in non-human organisms. epa.gov Key subsequent pathways include hydroxylation of the phenyl ring to form isomers such as prothioconazole-desthio-3-hydroxy and prothioconazole-desthio-4-hydroxy. fao.orgepa.gov These hydroxylated metabolites can then undergo conjugation with molecules like glucose or glucuronic acid. epa.gov In goats, for example, S- or O-glucuronide conjugates of the parent compound were identified as principle systemic metabolites. fao.org

Modulation of Biochemical Pathways

The primary mechanism of action for this compound's antifungal activity is the potent inhibition of the enzyme sterol 14-α-demethylase (CYP51). fao.orgnih.gov This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, a vital component of fungal cell membranes. nih.govresearchgate.net By binding to and inhibiting CYP51, this compound disrupts the integrity and function of the cell membrane, leading to the inhibition of fungal growth. fao.orgresearchgate.net

Studies on Candida albicans have provided direct evidence for this mechanism. nih.gov Fungal cells treated with this compound showed a significant depletion of ergosterol and a corresponding accumulation of 14α-methylated sterols like lanosterol, which are the substrates for the CYP51 enzyme. nih.gov In vitro enzyme assays confirmed that this compound is a potent, direct inhibitor of CYP51 activity, whereas its parent compound, prothioconazole, is a very weak inhibitor. nih.gov

In mammalian models, exposure to this compound has been shown to modulate different biochemical pathways. nih.govresearchgate.net In mice, it was found to interfere with glycolipid metabolism by altering genes and metabolites associated with the pyruvate (B1213749) metabolism and glycolysis/gluconeogenesis pathways, ultimately leading to hepatic metabolism disorders. nih.govresearchgate.netresearchgate.net

Table 2: Effect of this compound on Sterol Composition in Candida albicans

TreatmentErgosterol (% of total sterol)Lanosterol (% of total sterol)Eburicol (% of total sterol)
Control (untreated)88.32.10.0
This compound1.936.745.9
Data from in vivo studies on Candida albicans, demonstrating the depletion of ergosterol and accumulation of its precursors upon treatment. nih.gov

Table of Compounds

Compound Name Synonym(s)
This compound Prothioconazole-desthio, dPTA, PTC-d
Prothioconazole PTA, PTC
Prothioconazole-desthio-3-hydroxy M14
Prothioconazole-desthio-4-hydroxy M15
Ergosterol -
Lanosterol -
Eburicol -

Role and Applications of 1 4 Chlorophenyl 2 Cyclopropylethanol in Specialized Chemical Synthesis

As a Key Intermediate in Agrochemical Development

The precise arrangement of the chlorophenyl and cyclopropyl (B3062369) groups around a reactive ethanol (B145695) backbone positions 1-(4-Chlorophenyl)-2-cyclopropylethanol as a crucial precursor in the agrochemical industry, particularly for the synthesis of potent fungicides.

This compound is a key starting material for a class of systemic fungicides known as triazoles. These fungicides operate by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. The synthesis of the commercial fungicide Cyproconazole (B39007), a compound structurally analogous to fungicides derived from the title molecule, serves as a well-documented example of the synthetic strategy employed.

The general pathway involves several key transformations:

Oxidation: The secondary alcohol group of this compound (or its methylated analogue) is first oxidized to the corresponding ketone. For the synthesis of Cyproconazole, the analogous starting material is 2-(4-chlorophenyl)-3-cyclopropyl-butan-2-ol, which is oxidized to 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. google.com

Epoxidation: The resulting ketone serves as the substrate for a Darzens condensation or similar reaction to form a substituted oxirane (epoxide). google.com This three-membered ring is highly reactive and essential for the next step.

Triazole Introduction: The epoxide is then subjected to a ring-opening reaction by nucleophilic attack from 1,2,4-triazole. google.com This step introduces the critical triazole moiety, completing the core structure of the fungicide.

This synthetic route highlights how the specific structure of this compound provides the necessary carbon skeleton for building complex, biologically active molecules like Cyproconazole.

Table 1: Key Intermediates in the Synthesis of Cyproconazole

Intermediate Name Molecular Formula Role in Synthesis
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone C₁₂H₁₃ClO Ketone intermediate formed from oxidation of the corresponding alcohol. google.com
Substituted Oxirane C₁₃H₁₅ClO Reactive epoxide formed from the ketone, precursor to triazole addition. google.com

The structure of this compound is not only a precursor to specific fungicides but also a versatile scaffold for the development of novel agrochemical analogues. By systematically modifying its core components, chemists can fine-tune the biological activity, spectrum, and environmental profile of the resulting compounds.

A primary strategy for creating analogues involves modifying the 4-chlorophenyl ring. The chlorine atom can be replaced with other substituents to alter the molecule's electronic properties and lipophilicity. For instance, Suzuki cross-coupling reactions can be employed to replace the chlorine atom on the aromatic ring of Cyproconazole with various aryl and heteroaryl groups. nih.gov This approach allows for the synthesis of a library of related compounds from a common intermediate. Such modifications can lead to fungicides with improved efficacy against resistant strains or a different spectrum of activity.

Table 2: Potential Modifications for Agrochemical Analogues

Modification Site Example Substituent Potential Impact on Final Product
4-position of Phenyl Ring Fluorine (F) Increased metabolic stability and binding affinity.
4-position of Phenyl Ring Methoxy (-OCH₃) Altered solubility and electronic properties. nih.gov
4-position of Phenyl Ring Naphthyl Increased lipophilicity and potential for different binding interactions. nih.gov

Building Block for Complex Organic Molecules

Beyond its defined role in agrochemical synthesis, this compound serves as a valuable building block for constructing a wide array of complex organic structures, including heterocyclic and polycyclic systems. Its utility stems from the distinct reactivity of its functional groups.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to medicinal chemistry and materials science. The 1-(4-chlorophenyl) moiety is a common feature in many biologically active heterocycles. mdpi.comnih.govnih.gov The structure of this compound offers a platform for constructing such systems.

A common synthetic strategy involves the oxidation of the secondary alcohol to a ketone. This ketone is a versatile intermediate that can undergo condensation reactions with various dinucleophiles to form a wide range of heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can produce isoxazoles. This approach leverages the pre-installed chlorophenyl and cyclopropyl groups to rapidly build molecular complexity.

The presence of the cyclopropyl carbinol system—a hydroxyl group attached to a carbon adjacent to a cyclopropane (B1198618) ring—imparts unique reactivity that can be exploited to form polycyclic structures. The high ring strain of the cyclopropane allows it to participate in ring-opening and rearrangement reactions under specific conditions, typically with acid catalysis.

These reactions proceed through a stabilized cyclopropyl carbinyl cation, which can rearrange to form larger, more complex ring systems. researchgate.net For example, intramolecular cyclization reactions involving the aromatic ring can lead to the formation of fused polycyclic frameworks like chromenes or benzo-fused oxepines. researchgate.net Furthermore, after oxidation to the corresponding vinyl-cyclopropyl ketone, the molecule can undergo a formal homo-Nazarov cyclization, a process that forms a six-membered ring and provides a pathway to intricate polycyclic products. chimia.ch This reactivity makes this compound a strategic starting material for accessing molecular architectures that would be challenging to synthesize through other methods.

Future Research Directions and Unexplored Avenues for 1 4 Chlorophenyl 2 Cyclopropylethanol

The continued exploration of novel chemical entities is a cornerstone of scientific advancement. 1-(4-Chlorophenyl)-2-cyclopropylethanol, a compound with a unique structural combination of a chlorophenyl group, a cyclopropane (B1198618) ring, and a secondary alcohol, presents numerous opportunities for future investigation. The following sections outline key areas of research that could unlock its full potential, focusing on sustainable synthesis, novel biological applications, and the integration of advanced analytical and computational technologies.

Q & A

Q. Basic

  • X-ray crystallography : Resolve bond lengths, angles, and intramolecular interactions (e.g., O–H⋯N hydrogen bonds at 2.647 Å) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm cyclopropane ring integration (e.g., characteristic δ 0.5–1.5 ppm for cyclopropane protons) .
  • IR spectroscopy : Identify hydroxyl (O–H stretch: ~3300 cm⁻¹) and aromatic C–Cl (750 cm⁻¹) groups .

How do intramolecular hydrogen bonds influence the stability and conformation of this compound?

Advanced
Intramolecular O–H⋯N hydrogen bonds stabilize the molecule’s conformation by:

  • Reducing steric strain : The hydrogen bond between the hydroxyl group and nitrogen atom (O1⋯N1 = 2.647 Å) locks the molecule into a low-energy conformation .
  • Enhancing crystallinity : Strong hydrogen bonds promote ordered crystal packing, facilitating X-ray analysis .
  • Affecting reactivity : Stabilized conformations may influence the compound’s participation in asymmetric catalysis or supramolecular assemblies .

What methodologies are recommended for resolving conflicting solubility data in aqueous versus organic solvents?

Q. Advanced

  • Solvent screening : Test solubility in polar (water, methanol) and nonpolar solvents (hexane, chloroform) under controlled temperatures (e.g., 25°C vs. 40°C) .
  • Hansen Solubility Parameters (HSP) : Calculate HSP values to predict miscibility. For example, cyclopropane derivatives often exhibit low aqueous solubility due to nonpolar moieties .
  • Partition coefficient (LogP) : Determine experimentally via shake-flask methods or computational modeling (e.g., LogP ≈ 2.5 for similar chlorophenyl alcohols) .

What are the challenges in achieving high enantiomeric excess (ee) for this compound, and how can they be addressed?

Q. Advanced

  • Racemization risks : Cyclopropane ring strain or acidic protons may lead to epimerization. Mitigate by:
    • Using mild reducing agents (e.g., NaBH₄ instead of LiAlH₄) .
    • Conducting reactions at low temperatures (≤273 K) .
  • Chiral resolution : Employ chiral column chromatography or enzymatic resolution to separate enantiomers .
  • Catalytic asymmetric synthesis : Develop transition-metal catalysts (e.g., Ru-BINAP complexes) to induce asymmetry during key steps .

How can researchers design catalytic asymmetric reactions using this compound as a chiral auxiliary?

Q. Advanced

  • Ligand design : Incorporate the compound into bidentate ligands (e.g., aminophenol-metal complexes) for asymmetric aldol or epoxidation reactions .
  • Steric/electronic tuning : Modify the cyclopropane or chlorophenyl groups to enhance enantioselectivity. For example, bulkier substituents increase steric hindrance, favoring specific transition states .
  • Mechanistic studies : Use DFT calculations to model reaction pathways and optimize ee (e.g., study C–H⋯π interactions in catalytic cycles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.